rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans
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Overview
Description
rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans: is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans typically involves the reaction of ethyl 4-tert-butylpyrrolidine-3-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major products are substituted pyrrolidine derivatives.
Scientific Research Applications
rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- rac-ethyl (3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate
- rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride
- rac-ethyl (3R,4S)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate
Comparison: rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that may have different substituents, leading to variations in reactivity, stability, and biological activity .
Properties
CAS No. |
2648902-00-3 |
---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.8 |
Purity |
95 |
Origin of Product |
United States |
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